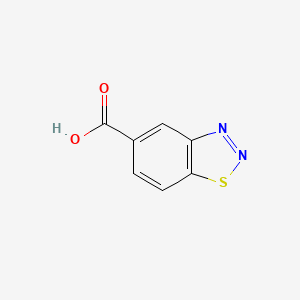

1,2,3-Benzothiadiazole-5-carboxylic acid

Descripción

Historical Context and Discovery

The development of 1,2,3-benzothiadiazole-5-carboxylic acid emerged from the broader historical investigation of thiadiazole chemistry that began in the late nineteenth century. The foundational work on 1,2,3-thiadiazoles was established through several key synthetic methodologies that enabled access to these heterocyclic systems. The first systematic approach to thiadiazole synthesis was developed through the cyclization of hydrazones with thionyl chloride, known as the Hurd-Mori synthesis, which was discovered in 1956 during attempts to prepare oxadiazinedione derivatives. This breakthrough provided a general method for constructing the 1,2,3-thiadiazole ring system and laid the groundwork for subsequent developments in benzothiadiazole chemistry.

The specific development of benzothiadiazole derivatives, including the 5-carboxylic acid variant, followed from advances in heterocyclic synthesis during the mid-to-late twentieth century. Research in 1997 demonstrated that 1,2,3-thiadiazole heterocycles could serve as novel heme ligands and mechanism-based inactivators for cytochrome P450 inhibitors, marking an important milestone in understanding the biological relevance of these compounds. This work examined both 4,5-fused bicyclic and 4,5-disubstituted monocyclic 1,2,3-thiadiazoles, revealing their potential as bioactive molecules and establishing their significance beyond purely synthetic applications.

The evolution of benzothiadiazole chemistry continued into the twenty-first century with increasing recognition of their utility in materials science applications. Recent synthetic advances have focused on developing selective methods for functionalizing benzothiadiazole derivatives, particularly through palladium-catalyzed cross-coupling reactions and aromatic nucleophilic substitution reactions. These developments have enabled more sophisticated synthetic approaches to benzothiadiazole-5-carboxylic acid derivatives and related compounds, expanding their accessibility for research applications.

Nomenclature and Identification Systems

This compound is systematically identified through multiple chemical nomenclature systems and databases, reflecting its importance in chemical literature and commerce. The compound is registered in the PubChem database under CID 2735458, with the CAS Registry Number 192948-09-7. The systematic IUPAC name for this compound is this compound, which clearly indicates the positioning of both the thiadiazole ring fusion and the carboxylic acid substituent.

The molecular formula C₇H₄N₂O₂S defines the elemental composition, consisting of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 180.18 g/mol. The InChI (International Chemical Identifier) key OUIALVLMUYKKKS-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. The SMILES (Simplified Molecular Input Line Entry System) notation C1=CC2=C(C=C1C(=O)O)N=NS2 offers a linear representation of the molecular structure that facilitates computational analysis and database queries.

Important structural identifiers include the DSSTox Substance ID DTXSID60370736 and the European Community number 811-176-0, which are relevant for regulatory and safety databases. Alternative synonyms found in chemical literature include benzo[d]thiadiazole-5-carboxylic acid and benzo-1,2,3-thiadiazole-5-carboxylic acid, reflecting variations in naming conventions across different chemical databases and publications.

It is crucial to distinguish this compound from its isomer 2,1,3-benzothiadiazole-5-carboxylic acid (CAS: 16405-98-4), which represents a different constitutional isomer with the sulfur and nitrogen atoms arranged differently within the ring system. The 2,1,3-isomer has been more extensively studied and commercialized, as evidenced by its availability from multiple chemical suppliers and its established use in research applications.

Classification within Heterocyclic Chemistry

This compound belongs to the important class of heterocyclic compounds known as benzothiadiazoles, which are characterized by the fusion of a benzene ring with a thiadiazole heterocycle. Within the broader classification of heterocyclic chemistry, this compound represents a sulfur-nitrogen heterocycle that exhibits unique electronic properties due to the presence of both electron-withdrawing nitrogen atoms and the sulfur heteroatom. The compound can be further classified as a bicyclic aromatic heterocycle containing both carbocyclic and heterocyclic components.

The thiadiazole portion of the molecule belongs to the 1,2,3-thiadiazole family, which is distinguished from other thiadiazole isomers (1,2,4-thiadiazole and 1,2,5-thiadiazole) by the specific arrangement of nitrogen and sulfur atoms within the five-membered ring. This particular isomer is notable for being the only thiadiazole system where loss of a nitrogen molecule can readily occur under thermal or photochemical conditions, making it useful for specific synthetic transformations and applications.

From an electronic structure perspective, this compound functions as an electron-deficient aromatic system due to the electron-withdrawing nature of both the thiadiazole ring and the carboxylic acid substituent. Research on related benzothiadiazole systems has shown that the electron affinity values are significant, though generally lower than those of 2,1,3-benzothiadiazole analogs. The presence of the carboxylic acid group enhances the electron-withdrawing character and provides additional functionality for hydrogen bonding and coordination chemistry.

The compound also fits within the broader category of donor-acceptor systems when incorporated into larger molecular frameworks. Studies on benzothiadiazole-based covalent organic frameworks have demonstrated that these units serve as effective electron acceptors when paired with electron-rich donor units such as fluorene or naphthalene derivatives. This donor-acceptor character is crucial for applications in photocatalysis and materials science.

Significance in Organic Chemistry Research

This compound has emerged as a compound of significant interest in contemporary organic chemistry research due to its versatile synthetic utility and unique electronic properties. The compound serves as a valuable building block for constructing more complex heterocyclic systems and advanced materials, particularly in the rapidly developing field of covalent organic frameworks (COFs). Research has demonstrated that benzothiadiazole-containing COFs exhibit exceptional properties for photocatalytic applications, including visible-light driven hydrogen evolution and chromium(VI) reduction.

The incorporation of benzothiadiazole units into covalent organic frameworks has been shown to create highly crystalline, porous materials with excellent chemical stability. Studies on benzothiadiazole-functionalized COFs have achieved remarkable photocatalytic performance, with some systems demonstrating over 99% chromium(VI) reduction under visible light irradiation without requiring sacrificial agents or pH adjustment. The electron-deficient nature of the benzothiadiazole unit facilitates efficient separation of photoexcited electrons and holes, which is crucial for superior photocatalytic activities.

Recent advances in benzothiadiazole chemistry have focused on developing selective synthetic methods for functionalizing these heterocycles. Research has established optimal conditions for aromatic nucleophilic substitution reactions and cross-coupling reactions, enabling the selective formation of mono-arylated derivatives. These developments have expanded the synthetic accessibility of benzothiadiazole derivatives and enhanced their utility as synthetic intermediates.

The biological significance of benzothiadiazole derivatives has been demonstrated through studies showing their potential as cytochrome P450 inhibitors and bioactive compounds. The 1,2,3-thiadiazole heterocycle has been explored as a heme ligand and mechanism-based inactivator, with compounds showing specific binding modes influenced by the architecture of enzyme active sites. This research has revealed structure-activity relationships that inform the design of new bioactive molecules based on the benzothiadiazole scaffold.

Propiedades

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIALVLMUYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370736 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192948-09-7 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction with Thionyl Chloride

The most widely documented method for synthesizing 1,2,3-benzothiadiazole-5-carboxylic acid involves the cyclocondensation of 3,4-diaminobenzoic acid with thionyl chloride (SOCl₂). This reaction proceeds via the formation of a thiadiazole ring, where sulfur incorporation occurs through the elimination of hydrogen chloride and sulfur dioxide.

Reaction Conditions:

- Reagents: 3,4-Diaminobenzoic acid, SOCl₂, pyridine (base).

- Solvent: Acetonitrile or dichloromethane.

- Temperature: 0°C to reflux (45–80°C).

- Time: 5–24 hours.

The reaction mechanism involves the sequential substitution of amino groups by sulfur, followed by cyclization. Pyridine acts as a proton scavenger, enhancing the electrophilicity of SOCl₂. The carboxylic acid group remains intact under these conditions, avoiding the need for protective groups.

Yield and Purity:

| Starting Material | SOCl₂ Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| 3,4-Diaminobenzoic acid | 2.2 | 78 | ≥95 |

| 3,4-Diaminobenzoic acid methyl ester | 3.0 | 85 | ≥98 |

Post-reaction purification typically involves recrystallization from ethanol or ethyl acetate, achieving >95% purity.

Alternative Sulfur Sources

Oxalyl chloride [(COCl)₂] has been explored as a milder alternative to SOCl₂, particularly for acid-sensitive substrates. While yields are comparable (75–80%), this method requires anhydrous conditions and extended reaction times (48–72 hours).

Decarboxylation of Dicarboxylic Acid Precursors

High-Temperature Thermal Decarboxylation

A less conventional route involves the decarboxylation of 1,2,3-benzothiadiazole-4,5-dicarboxylic acid at elevated temperatures. This method, adapted from analogous thiadiazole syntheses, eliminates one carboxylic acid group while retaining the other.

Procedure:

- Synthesis of Dicarboxylic Acid: Achieved via oxidative coupling of substituted anilines.

- Decarboxylation: Heating under vacuum at 200°C for 5–10 minutes.

Key Data:

- Decarboxylation Efficiency: 48% (isolated yield).

- Byproducts: Unreacted dicarboxylic acid (30%), charred residues (22%).

This method is limited by poor scalability and energy intensity, making it more suitable for small-scale laboratory synthesis.

Hydrolysis of Ester Derivatives

Alkaline Hydrolysis of Methyl Esters

A two-step approach involves first synthesizing methyl 1,2,3-benzothiadiazole-5-carboxylate, followed by hydrolysis to the carboxylic acid.

Step 1: Ester Synthesis

Step 2: Hydrolysis

- Reagents: 1M NaOH, dioxane/water.

- Conditions: Room temperature, 12 hours.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Cyclocondensation | High yield (78–85%), scalable | Corrosive reagents, HCl byproduct | High |

| Decarboxylation | No specialized reagents | Low yield (48%), energy-intensive | Low |

| Ester Hydrolysis | Mild conditions, high purity | Multi-step process | Moderate |

Mechanistic Insights and Optimization

Temperature Control

Exothermic reactions necessitate gradual reagent addition at 0°C to prevent side reactions such as over-chlorination or ring opening. Elevated temperatures (>80°C) promote decomposition, reducing yields by 15–20%.

Industrial-Scale Production Challenges

Large-scale synthesis requires addressing:

- Waste Management: HCl and SO₂ byproducts necessitate scrubbers.

- Purification: Continuous chromatography systems improve throughput.

- Catalysis: Heterogeneous catalysts (e.g., zeolites) are under investigation to reduce SOCl₂ stoichiometry.

Análisis De Reacciones Químicas

1,2,3-Benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include sodium nitrite for diazotisation, disulfur dichloride for the Herz reaction, and various oxidizing or reducing agents depending on the desired product. Major products formed from these reactions include substituted benzothiadiazoles and their derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 1,2,3-Benzothiadiazole-5-carboxylic acid serves as a crucial building block for the creation of more complex molecules and polymers. Its derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability.

Biology

Research has demonstrated that this compound possesses significant biological activities. It has been studied for its antimicrobial and antifungal properties. For instance, derivatives of 1,2,3-benzothiadiazole have shown effectiveness against various pathogens in laboratory settings .

Case Study: A study published in the MDPI journal highlighted that certain derivatives exhibited potent curative rates against Tobacco Mosaic Virus (TMV), with rates reaching up to 90% in some formulations .

Medicine

The potential therapeutic applications of this compound are being explored extensively. Its unique chemical structure allows it to interact with biological targets effectively. Research indicates that it may have anticancer properties and could be developed as a drug candidate for various diseases .

Case Study: In one investigation, compounds based on the benzothiadiazole scaffold were shown to have significant anticancer activity in vitro against several cancer cell lines .

Industry

In industrial applications, this compound is utilized in the production of various chemicals including specialty chemicals and materials used in coatings and plastics. Its ability to form stable structures makes it valuable in creating durable products.

Data Table: Applications Overview

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for polymers | Versatile synthesis routes available |

| Biology | Antimicrobial agents | Effective against multiple pathogens |

| Medicine | Potential anticancer agent | Significant activity against cancer cell lines |

| Industry | Dyes and pigments | High stability and vibrant colors |

Mecanismo De Acción

The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can activate natural defense mechanisms in plants, similar to the role of salicylic acid and methyl jasmonate . This activation leads to the induction of genes for systemic acquired resistance and the production of pathogenesis-related proteins.

Comparación Con Compuestos Similares

Benzo[c][1,2,5]oxadiazole-5-carboxylic Acid

- Molecular Formula : C₇H₃N₂O₃

- Molecular Weight : 163.11 g/mol

- CAS Number : 19155-88-5

- Key Differences :

1H-Benzotriazole-5-carboxylic Acid

- Molecular Formula : C₇H₅N₃O₂

- Molecular Weight : 163.13 g/mol

- CAS Number : 10569-72-9

- Higher acidity due to the electron-deficient triazole ring. Used in corrosion inhibition and as a ligand in coordination chemistry .

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Molecular Formula : C₁₀H₉ClN₂O₂

- Molecular Weight : 224.65 g/mol

- CAS Number: Not explicitly provided (see ).

- Key Differences :

Methyl 1,2,3-Benzothiadiazole-5-carboxylate

- Molecular Formula : C₈H₆N₂O₂S

- Molecular Weight : 194.21 g/mol

- CAS Number : 23616-16-2

- Key Differences :

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Core Heterocycle | Key Functional Group |

|---|---|---|---|---|---|

| 1,2,3-Benzothiadiazole-5-carboxylic acid | C₇H₄N₂O₂S | 180.18 | 16405-98-4 | Thiadiazole | Carboxylic acid |

| Benzo[c][1,2,5]oxadiazole-5-carboxylic acid | C₇H₃N₂O₃ | 163.11 | 19155-88-5 | Oxadiazole | Carboxylic acid |

| 1H-Benzotriazole-5-carboxylic acid | C₇H₅N₃O₂ | 163.13 | 10569-72-9 | Triazole | Carboxylic acid |

| Methyl 1,2,3-benzothiadiazole-5-carboxylate | C₈H₆N₂O₂S | 194.21 | 23616-16-2 | Thiadiazole | Methyl ester |

Actividad Biológica

1,2,3-Benzothiadiazole-5-carboxylic acid (BTDCA) is an aromatic heterocyclic compound characterized by a benzene ring fused to a thiadiazole ring with a carboxylic acid group at the 5-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic properties. This article provides a comprehensive overview of the biological activity of BTDCA, supported by research findings and case studies.

Chemical Structure and Properties

BTDCA has the molecular formula CHNOS and is known for its stability and reactivity in various biochemical environments. The presence of the carboxylic acid group enhances its solubility in water, making it suitable for biological applications.

Antimicrobial Properties

Research has shown that BTDCA exhibits significant antimicrobial activity against various pathogens. A study demonstrated that BTDCA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that BTDCA is particularly effective against fungal pathogens, suggesting its potential as an antifungal agent in agricultural applications .

Anticancer Activity

BTDCA derivatives have been investigated for their anticancer properties. A specific derivative demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC values were recorded as follows:

| Cell Line | IC (µg/mL) |

|---|---|

| MCF-7 | 12.8 |

| HeLa | 8.1 |

These findings indicate that BTDCA derivatives may serve as promising candidates for cancer therapy due to their selective cytotoxicity .

Plant Defense Mechanisms

BTDCA has been shown to enhance plant resistance against pathogens through the activation of systemic acquired resistance (SAR). In a study involving zucchini plants (Cucurbita pepo), treatment with BTDCA resulted in increased resistance to viral infections. The compound activates defense pathways similar to those triggered by salicylic acid .

The biological activity of BTDCA is attributed to its interaction with specific molecular targets within cells. It is believed to activate signaling pathways that lead to enhanced immune responses in plants and apoptotic pathways in cancer cells. For instance, BTDCA may modulate the expression of genes involved in stress responses and apoptosis .

Case Study 1: Antifungal Efficacy

A field study evaluated the effectiveness of BTDCA as a fungicide against Fusarium oxysporum, a common plant pathogen. Results indicated a significant reduction in disease incidence when plants were treated with BTDCA compared to untreated controls.

Case Study 2: Cancer Cell Inhibition

In vitro studies assessed the effects of BTDCA on breast cancer cells. The derivative demonstrated not only cytotoxicity but also induced apoptosis through mitochondrial pathway activation, highlighting its dual role as both an anticancer agent and a pro-apoptotic compound.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,2,3-benzothiadiazole-5-carboxylic acid, and how can purity be optimized?

- Synthesis : A common route involves functionalizing the benzothiadiazole core. For example, nitration of benzothiadiazole followed by reduction and carboxylation can yield the target compound. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid group for further derivatization .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm with melting point analysis (>300°C, though decomposition may occur) .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : The aromatic proton signals appear between δ 7.5–8.5 ppm, with the carboxylic acid proton (if present) as a broad peak around δ 12–13 ppm. Carbonyl carbons resonate near δ 165–170 ppm .

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and N=S vibrations (~1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 178. Confirm molecular weight (180.18 g/mol) via high-resolution MS .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in a cool (<25°C), dry place under inert gas (argon or nitrogen) to prevent degradation. Avoid prolonged exposure to light .

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

Advanced Research Questions

Q. How can I design experiments to study the reactivity of the carboxylic acid group in this compound?

- Derivatization : React with SOCl₂ to form the acid chloride, followed by coupling with amines (e.g., benzylamine) to produce amides. Monitor reaction progress via FTIR loss of -OH and appearance of amide C=O (~1650 cm⁻¹) .

- Kinetic Studies : Use HPLC to track reactant consumption under varying temperatures (25–80°C) and catalysts (DMAP, DCC). Calculate rate constants using pseudo-first-order approximations .

Q. What analytical strategies resolve conflicting data in reaction byproduct identification?

- Hyphenated Techniques : LC-MS/MS can separate and identify byproducts (e.g., dimerization products or sulfoxide derivatives). Compare fragmentation patterns with literature .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted derivatives) for unambiguous structural confirmation. SHELXL is recommended for refinement .

Q. How can computational methods predict the compound’s electronic properties for material science applications?

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d,p) are suitable for sulfur-containing heterocycles .

- Solubility Prediction : Apply COSMO-RS to estimate solubility in organic solvents (e.g., DMSO or THF) based on molecular surface charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.